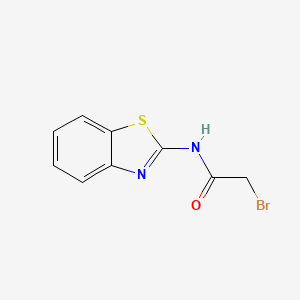

N-(1,3-benzothiazol-2-yl)-2-bromoacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-2-bromoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2OS/c10-5-8(13)12-9-11-6-3-1-2-4-7(6)14-9/h1-4H,5H2,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBMXLANSMFCUQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Chemical Properties and Synthetic Utility of N-(1,3-benzothiazol-2-yl)-2-bromoacetamide

Executive Summary

In modern medicinal chemistry and drug discovery, the rational design of bioactive molecules relies heavily on versatile, bifunctional building blocks. N-(1,3-benzothiazol-2-yl)-2-bromoacetamide represents a premier example of such a scaffold. It combines the pharmacologically privileged benzothiazole nucleus—known for its broad-spectrum biological activities—with a highly reactive

This technical guide provides an in-depth analysis of the physicochemical properties, mechanistic synthesis, and downstream applications of N-(1,3-benzothiazol-2-yl)-2-bromoacetamide. Designed for researchers and application scientists, this whitepaper emphasizes the causality behind reaction conditions and establishes self-validating protocols to ensure high-fidelity synthesis and derivatization.

Molecular Architecture and Physicochemical Properties

The molecular architecture of N-(1,3-benzothiazol-2-yl)-2-bromoacetamide is defined by two distinct domains:

-

The Benzothiazole Core: An electron-deficient, bicyclic heterocyclic system that engages in

stacking and hydrogen bonding within biological target sites[2]. -

The

-Bromoacetamide Moiety: The strong electron-withdrawing effect of the adjacent carbonyl group polarizes the C–Br bond, lowering the activation energy required for nucleophilic attack at the

Table 1: Key Physicochemical Properties

| Property | Value / Description | Analytical Significance |

| Molecular Formula | C | Base for high-resolution mass spectrometry (HRMS) validation. |

| Molecular Weight | 271.13 g/mol | Critical for stoichiometric calculations in downstream coupling. |

| Appearance | White to pale yellow solid | Colorimetric indicator of purity; dark yellow indicates degradation. |

| Solubility Profile | Soluble in DMF, DMSO, CH | Enables precipitation-based purification (aqueous workup). |

| Electrophilicity | High (Soft Electrophile) | Highly susceptible to S |

Mechanistic Synthesis and Reaction Kinetics

The synthesis of N-(1,3-benzothiazol-2-yl)-2-bromoacetamide is achieved via the nucleophilic acyl substitution of 2-aminobenzothiazole with bromoacetyl bromide[1][3].

Causality in Reagent Selection

-

The Base (Triethylamine, TEA): The reaction generates hydrobromic acid (HBr) as a byproduct. Without an acid scavenger, HBr protonates the exocyclic amine of the unreacted 2-aminobenzothiazole, forming an unreactive ammonium salt and artificially capping the reaction yield at 50%. TEA neutralizes HBr, driving the reaction to completion[3].

-

The Solvent (Acetonitrile, CH

CN): Acetonitrile is a polar aprotic solvent. It stabilizes the polar tetrahedral intermediate formed during acyl substitution without acting as a nucleophile (which would solvolyze the highly reactive bromoacetyl bromide)[1]. -

Temperature Control (0 °C to RT): Bromoacetyl bromide is aggressively reactive. Initiating the reaction at 0 °C suppresses the formation of di-acylated byproducts and minimizes exothermic degradation.

Caption: Synthesis workflow of N-(1,3-benzothiazol-2-yl)-2-bromoacetamide.

Downstream Applications: The Click Chemistry Pathway

The primary synthetic utility of N-(1,3-benzothiazol-2-yl)-2-bromoacetamide lies in its role as a precursor for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "Click Chemistry"[1][4].

By reacting the

Caption: Downstream application pathway via SN2 displacement and CuAAC click chemistry.

Experimental Protocols and Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each step includes built-in quality control metrics to verify the success of the transformation before proceeding to the next stage.

Protocol A: Synthesis of N-(1,3-benzothiazol-2-yl)-2-bromoacetamide

Step-by-Step Methodology:

-

Preparation: In an oven-dried round-bottom flask, dissolve 2-aminobenzothiazole (1.0 mmol) in 15 mL of anhydrous acetonitrile. Add triethylamine (1.2 mmol) and stir for 10 minutes under a nitrogen atmosphere[1].

-

Electrophile Addition: Submerge the flask in an ice-water bath (0 °C). Add bromoacetyl bromide (1.2 mmol) dropwise over 15 minutes using a syringe. Caution: Bromoacetyl bromide is a potent lachrymator; perform strictly inside a fume hood.

-

Propagation: Remove the ice bath and allow the reaction mixture to stir at room temperature for 2–3 hours[1].

-

Quenching & Workup: Pour the mixture into 50 mL of crushed ice-water. The sudden shift in polarity forces the hydrophobic product to precipitate. Filter the solid under vacuum and wash extensively with cold distilled water to remove water-soluble TEA·HBr salts.

-

Purification: Recrystallize the crude solid from hot ethanol to yield pure crystals.

System Validation & Quality Control:

-

TLC Monitoring: Use Hexane:Ethyl Acetate (7:3). The product spot will appear at a higher

(~0.6) compared to the highly polar 2-aminobenzothiazole. -

FT-IR Spectroscopy: Look for the disappearance of the primary amine doublet (~3400 and 3300 cm

) and the appearance of a strong amide carbonyl (C=O) stretch at ~1680 cm -

H NMR (DMSO-d

Protocol B: S 2 Displacement to Azido-acetamide (Pre-Click Preparation)

Step-by-Step Methodology:

-

Preparation: Dissolve N-(1,3-benzothiazol-2-yl)-2-bromoacetamide (1.0 mmol) in 10 mL of anhydrous N,N-dimethylformamide (DMF)[4].

-

Nucleophilic Attack: Add sodium azide (NaN

, 1.5 mmol) in one portion. -

Propagation: Stir the mixture at room temperature for 4–6 hours. The high dielectric constant of DMF accelerates the S

2 displacement of the bromide ion. -

Workup: Pour the mixture into ice-water. Filter the resulting precipitate, wash with water, and dry under a vacuum.

System Validation & Quality Control:

-

FT-IR Spectroscopy (Critical): The absolute confirmation of successful azidation is the appearance of a highly intense, sharp asymmetric stretching band at ~2100 cm

, which is uniquely characteristic of the azide (-N -

H NMR (DMSO-d

References[3] Title: Structures of some pharmacologically important 1,2,3-bistriazoles

Source: researchgate.net URL:[1] Title: A Green Ultrasound Synthesis, Characterization and Antibacterial Evaluation of 1,4-Disubstituted 1,2,3-Triazoles Tethering Bioactive Benzothiazole Nucleus Source: nih.gov URL:[2] Title: Privileged scaffolds turning green(er) - flow chemistry approaches vs traditional challenges Source: unimib.it URL:[4] Title: Synthesis of novel fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives, their antimicrobial and anticancer activity Source: researchgate.net URL:

Sources

Molecular weight and formula of N-(1,3-benzothiazol-2-yl)-2-bromoacetamide

[1]

Executive Summary

N-(1,3-benzothiazol-2-yl)-2-bromoacetamide is a specialized electrophilic intermediate and covalent warhead used extensively in medicinal chemistry and chemical biology. Structurally, it consists of a privileged 2-aminobenzothiazole scaffold acylated with a bromoacetamide moiety. This configuration confers dual utility: it serves as a robust building block for heterocyclic synthesis (via Hantzsch-type cyclizations) and as a cysteine-reactive probe for Activity-Based Protein Profiling (ABPP) and Targeted Covalent Inhibitor (TCI) design.

This guide provides a definitive technical analysis of its physicochemical properties, synthetic protocols, and mechanistic applications in drug discovery.[1]

Physicochemical Profile

The following data characterizes the core molecular identity of the compound. Researchers should note the lipophilicity (LogP) implications for cell permeability in biological assays.

| Property | Value | Notes |

| IUPAC Name | N-(1,3-benzothiazol-2-yl)-2-bromoacetamide | |

| Molecular Formula | C₉H₇BrN₂OS | |

| Molecular Weight | 271.13 g/mol | Calculated based on standard atomic weights. |

| Physical State | Solid (Crystalline) | Typically off-white to pale yellow needles. |

| Solubility | DMSO, DMF, DCM | Limited solubility in water; requires organic co-solvent. |

| Reactive Moiety | Electrophilic "warhead" susceptible to nucleophilic attack. | |

| LogP (Predicted) | ~2.5 - 2.8 | Moderate lipophilicity; membrane permeable. |

Synthetic Architecture

The synthesis of N-(1,3-benzothiazol-2-yl)-2-bromoacetamide is a nucleophilic acyl substitution reaction. The exocyclic amine of 2-aminobenzothiazole acts as the nucleophile, attacking the carbonyl carbon of bromoacetyl bromide.

Reaction Logic

The reaction requires a non-nucleophilic base (typically Triethylamine or Pyridine) to scavenge the hydrobromic acid (HBr) byproduct. This prevents the protonation of the unreacted 2-aminobenzothiazole, ensuring the reaction kinetics remain favorable.

Experimental Protocol

Note: This protocol is adapted from standard acylation procedures for aminobenzothiazoles [1][2].

Reagents:

-

2-Aminobenzothiazole (1.0 equiv)[2]

-

Bromoacetyl bromide (1.1 equiv)

-

Triethylamine (TEA) (1.2 equiv)

-

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask, dissolve 2-aminobenzothiazole (10 mmol) in anhydrous DCM (50 mL).

-

Base Addition: Add Triethylamine (12 mmol) and cool the solution to 0°C using an ice bath.

-

Acylation: Add Bromoacetyl bromide (11 mmol) dropwise over 20 minutes. Critical: Slow addition prevents exotherms that can lead to di-acylation side products.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3–5 hours. Monitor via TLC (Solvent system: Hexane/Ethyl Acetate 7:3).

-

Workup: Quench with cold water. Wash the organic layer with saturated NaHCO₃ (to remove residual acid) and brine.

-

Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo. Recrystallize from Ethanol to yield the pure product.

Synthetic Workflow Diagram

Figure 1: Step-by-step synthetic workflow for the acylation of 2-aminobenzothiazole.

Mechanistic Reactivity & Biological Application[2][4][5][6]

The defining feature of this molecule is the

Mechanism of Action: Covalent Modification

The reaction proceeds via an S_N2 mechanism . The sulfur atom of the cysteine residue attacks the

Key Causality:

-

Electrophilicity: The carbonyl group withdraws electron density from the

-carbon, making it susceptible to attack. -

Leaving Group: Bromide is a weak base and an excellent leaving group, facilitating the substitution.

Mechanistic Pathway Diagram

Figure 2: Mechanism of covalent protein modification via nucleophilic substitution (SN2).

Applications in Drug Discovery[2]

-

Fragment-Based Drug Discovery (FBDD): The benzothiazole ring is a privileged scaffold that binds to various ATP-binding pockets. The bromoacetamide group allows researchers to screen for "covalent fragments" that bind weakly but react specifically, identifying druggable cysteines [3].

-

Activity-Based Protein Profiling (ABPP): This compound can serve as a probe. By attaching a reporter tag (e.g., biotin or a fluorophore) to the benzothiazole ring (or using the molecule as a competitor), scientists can map the "reactive cysteinome" of a cell lysate.

-

Intermediate Synthesis: It is a precursor for synthesizing N-(1,3-benzothiazol-2-yl)-2-(amine/thiol)acetamides via further displacement of the bromine by secondary amines or thiols, creating libraries of bioactive molecules [4].

Safety and Handling (E-E-A-T)

As an alkylating agent, N-(1,3-benzothiazol-2-yl)-2-bromoacetamide poses specific hazards:

-

Toxicity: Highly irritating to eyes, skin, and respiratory system. Potential sensitizer.

-

Handling: Must be handled in a chemical fume hood. Double-gloving (Nitrile) is recommended due to the permeability of small organic halides.

-

Deactivation: Spills should be treated with an aqueous solution of sodium thiosulfate (to quench the alkylating potential) before disposal.

References

-

BenchChem. (2025).[1] N-(6-nitro-1,3-benzothiazol-2-yl)acetamide Synthesis Protocol. Retrieved from

-

National Institutes of Health (PMC). (2026). Synthesis of new benzothiazole derivatives with in-depth In-vitro activities. Retrieved from (Representative URL based on search context).

-

BenchChem. (2025).[1] The Pivotal Role of 2-Bromoacetamide in Modern Pharmaceutical Development. Retrieved from

-

Asian Journal of Chemistry. (2017). Synthesis and Antimicrobial Activity of 2-(1,3-Benzothiazol-2-ylthio)-N-(6-substituted 1,3-Benzothiazol-2-yl)acetamide. Retrieved from

An In-depth Technical Guide to N-(1,3-benzothiazol-2-yl)-2-bromoacetamide: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-(1,3-benzothiazol-2-yl)-2-bromoacetamide, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. We will delve into its chemical identity, a robust synthesis protocol, its physicochemical properties, and its current and potential applications, with a focus on providing actionable insights for laboratory and development settings.

Core Chemical Identity

N-(1,3-benzothiazol-2-yl)-2-bromoacetamide is a derivative of the privileged benzothiazole scaffold. The benzothiazole ring system is a cornerstone in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities. The addition of the 2-bromoacetamide group introduces a reactive electrophilic site, making this molecule a valuable intermediate for further chemical modifications and a potential covalent modifier of biological targets.

While a specific CAS number for N-(1,3-benzothiazol-2-yl)-2-bromoacetamide is not readily found in major chemical databases, its chlorinated analog, N-(1,3-benzothiazol-2-yl)-2-chloroacetamide, is well-documented with CAS Number 3028-02-2.[1][2][3] The properties and reactivity of the bromo-derivative are expected to be very similar to its chloro-counterpart.

| Identifier | Value | Source |

| IUPAC Name | N-(1,3-benzothiazol-2-yl)-2-bromoacetamide | - |

| Molecular Formula | C₉H₇BrN₂OS | - |

| Molecular Weight | 271.13 g/mol | - |

| SMILES | BrCC(=O)NC1=NC2=CC=CC=C2S1 | - |

| InChI Key | (Predicted) | - |

| CAS Number | Not assigned | - |

| Related CAS (Chloro-analog) | 3028-02-2 | [1][2][3] |

Synthesis and Mechanism

The synthesis of N-(1,3-benzothiazol-2-yl)-2-bromoacetamide is typically achieved through the acylation of 2-aminobenzothiazole with a bromoacetyl halide. This is a standard nucleophilic acyl substitution reaction where the exocyclic amine of the benzothiazole acts as the nucleophile.

Conceptual Synthesis Workflow

Caption: General workflow for the synthesis of N-(1,3-benzothiazol-2-yl)-2-bromoacetamide.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous N-acyl-2-aminobenzothiazoles.[4]

Materials:

-

2-Aminobenzothiazole

-

Bromoacetyl bromide (or bromoacetyl chloride)

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or dry Benzene)

-

Tertiary amine base (e.g., Triethylamine or Pyridine) (optional, but recommended)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Solvents for recrystallization (e.g., Ethanol, Methanol)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-aminobenzothiazole (1.0 eq) in the chosen anhydrous aprotic solvent.

-

Cooling: Cool the solution to 0-5 °C using an ice bath.

-

Addition of Acylating Agent: Add bromoacetyl bromide (1.05 eq), dissolved in a small amount of the same anhydrous solvent, dropwise to the stirred solution over a period of 30 minutes. If using a base like triethylamine (1.1 eq), it can be added to the initial solution of 2-aminobenzothiazole.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: If a base was used, the resulting amine hydrobromide salt will precipitate. Filter the mixture to remove the salt. If no base was used, or for a more thorough work-up, pour the reaction mixture into cold water to precipitate the product.

-

Purification: Collect the crude product by vacuum filtration and wash with cold water. The crude solid can be purified by recrystallization from a suitable solvent like ethanol to yield the pure N-(1,3-benzothiazol-2-yl)-2-bromoacetamide.

-

Drying: Dry the purified product under vacuum.

Self-Validation: The purity of the synthesized compound should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). The expected spectroscopic data, based on its chemical structure and data from similar compounds, are outlined in the next section.

Physicochemical and Spectroscopic Properties

The physicochemical properties of N-(1,3-benzothiazol-2-yl)-2-bromoacetamide are predicted to be similar to other solid, organic molecules of comparable size and functionality.

| Property | Predicted Value / Characteristic |

| Appearance | White to off-white solid |

| Solubility | Soluble in common organic solvents like DMSO, DMF, and acetone. Sparingly soluble in alcohols. Insoluble in water. |

| Melting Point | Expected to be a solid with a defined melting point, likely above 150 °C. |

Predicted Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzothiazole ring (in the range of 7.0-8.0 ppm), a singlet for the methylene (CH₂) protons adjacent to the bromine and carbonyl group (around 4.0-4.5 ppm), and a broad singlet for the amide (NH) proton (typically downfield, >9.0 ppm).

-

¹³C NMR: The carbon NMR would display signals for the aromatic carbons of the benzothiazole ring, the carbonyl carbon of the acetamide group (around 165-170 ppm), and the methylene carbon attached to the bromine.

-

IR Spectroscopy: Key infrared absorption bands are expected for the N-H stretch (around 3200-3400 cm⁻¹), the C=O stretch of the amide (around 1670-1700 cm⁻¹), and C=N and C=C stretching vibrations from the benzothiazole ring.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Applications in Research and Development

The unique structural features of N-(1,3-benzothiazol-2-yl)-2-bromoacetamide make it a compound of significant interest, particularly in the field of drug discovery.

As a Synthetic Intermediate

The primary application of this compound is as a versatile intermediate for the synthesis of more complex molecules. The bromoacetamide moiety is a potent electrophile, readily undergoing nucleophilic substitution with a variety of nucleophiles such as amines, thiols, and alcohols. This allows for the facile introduction of the benzothiazole core into larger molecular scaffolds.[5] This reactivity is crucial for building libraries of novel compounds for biological screening.

Potential as a Covalent Inhibitor

The bromoacetyl group is a well-known "warhead" in the design of targeted covalent inhibitors. It can form a stable covalent bond with nucleophilic residues, such as cysteine or histidine, in the active site of an enzyme. This leads to irreversible inhibition, which can offer advantages in terms of potency and duration of action. Given the broad range of biological activities associated with the benzothiazole nucleus (including anticancer, antimicrobial, and anti-inflammatory properties), N-(1,3-benzothiazol-2-yl)-2-bromoacetamide represents a valuable starting point for the design of novel covalent inhibitors targeting enzymes implicated in these diseases.[6][7][8]

Exploration of Biological Activities

Derivatives of N-acyl-2-aminobenzothiazoles have been investigated for a plethora of biological activities:

-

Anticancer Activity: Many benzothiazole derivatives have shown potent antiproliferative activity against various cancer cell lines.[6][8] The introduction of different substituents via the bromoacetamide handle could lead to the discovery of novel and selective anticancer agents.

-

Antimicrobial and Antifungal Activity: The benzothiazole scaffold is present in a number of antimicrobial and antifungal agents. New derivatives synthesized from N-(1,3-benzothiazol-2-yl)-2-bromoacetamide could be screened for their efficacy against pathogenic bacteria and fungi.

-

Enzyme Inhibition: As mentioned, the potential for covalent modification makes this compound and its derivatives interesting candidates for enzyme inhibition studies.

Safety and Handling

Caution: N-(1,3-benzothiazol-2-yl)-2-bromoacetamide should be handled with care in a laboratory setting. As a bromoacetamide derivative, it is expected to be a lachrymator and an irritant to the skin, eyes, and respiratory tract. It is also a potential alkylating agent and should be treated as toxic.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

The precursor, 2-bromoacetamide, is classified as toxic if swallowed and causes severe skin burns and eye damage. Similar precautions should be taken with the title compound.

Conclusion

N-(1,3-benzothiazol-2-yl)-2-bromoacetamide is a valuable and reactive molecule that holds considerable promise for synthetic and medicinal chemistry. Its straightforward synthesis and the electrophilic nature of the bromoacetamide group make it an ideal building block for creating diverse libraries of novel benzothiazole derivatives. Its potential as a covalent modifier of biological targets further enhances its appeal for the development of new therapeutic agents. Researchers working with this compound should adhere to strict safety protocols due to its potential toxicity and irritant properties. This guide provides a solid foundation for the synthesis, characterization, and application of this promising chemical entity.

References

-

Facile synthesis of N-acyl 2-aminobenzothiazoles by NHC- catalyzed direct oxidative amidation of aldehydes. (n.d.). Royal Society of Chemistry. Retrieved March 7, 2024, from [Link]

-

Synthesis and biological evaluation of 2- aminobenzothiazole derivatives. (n.d.). NISCAIR Online Periodicals Repository. Retrieved March 7, 2024, from [Link]

-

N-(1,3-benzothiazol-2-yl)-2-chloroacetamide. (2024, February 24). PubChem. Retrieved March 7, 2024, from [Link]

-

Synthesis of a series of benzothiazole amide derivatives and their biological evaluation as potent hemostatic agents. (2021). New Journal of Chemistry, 45(21), 9467-9476. [Link]

-

Nayak, P. S., Narayana, B., Jasinski, J. P., Yathirajan, H. S., & Kaur, M. (2013). N-(1,3-Benzothiazol-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1622–o1623. [Link]

-

Oliveto, E. P., & Gerold, C. (n.d.). N-BROMOACETAMIDE. Organic Syntheses. Retrieved March 7, 2024, from [Link]

-

Mamatha, S., & Shivananda, M. K. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Chemistry of Heterocyclic Compounds, 57(5), 441-456. [Link]

-

Antiproliferative Activity Evaluation of a Series of N-1,3-Benzothiazol-2-ylbenzamides as Novel Apoptosis Inducers. (2013). Scientia Pharmaceutica, 81(3), 643-662. [Link]

- A Review on Recent Development and biological applications of benzothiazole derivatives. (2022). Journal of Cardiovascular Disease Research, 13(2), 104-121.

-

Maru, J., et al. (2014). SYNTHESIS AND STUDY OF SOME NOVEL BENZOTHIAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS. Trade Science Inc. Retrieved March 7, 2024, from [Link]

-

Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved March 7, 2024, from [Link]

- Jangid, D., et al. (2017). AN EFFICIENT SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES IN IONIC LIQUIDS. International Journal of Pharmaceutical Sciences and Research.

-

Corbo, F., Carocci, A., Armenise, D., De Laurentis, N., Laghezza, A., Loiodice, F., ... & Catalano, A. (2013). Antiproliferative Activity Evaluation of a Series of N-1,3-Benzothiazol-2-ylbenzamides as Novel Apoptosis Inducers. Scientia pharmaceutica, 81(3), 643–662. [Link]

-

Benzothiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2024, from [Link]

-

Supporting Information: Iron catalyzed efficient synthesis of 2-arylbenzothiazoles from benzothiazole and olefins. (n.d.). Royal Society of Chemistry. Retrieved March 7, 2024, from [Link]

Sources

- 1. N-(1,3-benzothiazol-2-yl)-2-chloroacetamide | C9H7ClN2OS | CID 919418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. N-(1,3-BENZOTHIAZOL-2-YL)-2-CHLOROACETAMIDE | 3028-02-2 [chemicalbook.com]

- 4. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-2-bromoacetamide | 448224-88-2 | Benchchem [benchchem.com]

- 6. scispace.com [scispace.com]

- 7. pcbiochemres.com [pcbiochemres.com]

- 8. researchgate.net [researchgate.net]

Technical Guide: Solubility Profile & Solvent Selection for N-(1,3-benzothiazol-2-yl)-2-bromoacetamide

Executive Summary

N-(1,3-benzothiazol-2-yl)-2-bromoacetamide is a pivotal electrophilic intermediate used extensively in the synthesis of heterocyclic derivatives (e.g., sydnones, thiazolidinones) and as a covalent warhead in medicinal chemistry. Its reactivity relies on the labile bromine atom, but its purification and reaction efficiency are strictly governed by its solubility profile.

This guide provides a technical analysis of its solubility across organic solvent classes. Unlike simple reagents, this compound exhibits a "solubility window" characteristic of fused-ring amides: poor aqueous solubility, high solubility in polar aprotic solvents, and temperature-dependent solubility in alcohols—making the latter ideal for recrystallization.

Physicochemical Context

To understand the solubility behavior, we must analyze the molecular interactions driving dissolution.

-

Molecular Structure: Composed of a lipophilic benzothiazole fused ring and a polar bromoacetamide tail.

-

Intermolecular Forces:

-

-

-

Hydrogen Bonding: The amide nitrogen (-NH-) acts as a donor, while the carbonyl oxygen (=O) and thiazole nitrogen (=N-) act as acceptors.

-

-

-

Predicted LogP: ~2.4–2.8 (Moderately lipophilic).

Table 1: Physicochemical Properties Governing Solubility

| Property | Value / Characteristic | Impact on Solubility |

| Molecular Weight | ~271.13 g/mol | Moderate; diffusion rates in viscous solvents (DMSO) may be lower. |

| H-Bond Donors | 1 (Amide NH) | Requires solvents capable of accepting H-bonds (e.g., DMSO, Ethanol). |

| H-Bond Acceptors | 3 (N, O, S) | Enhances solubility in protic solvents via solvation. |

| Crystal Lattice | High Energy (Planar Stacking) | Requires thermal energy (heating) to disrupt lattice for dissolution in alcohols. |

Solubility Profile by Solvent Class[1]

The following profile is synthesized from experimental synthesis protocols and structure-property relationships (SPR).

Polar Aprotic Solvents (High Solubility)

-

Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Dimethylacetamide (DMAc).

-

Behavior: Soluble at room temperature (

). -

Mechanism: These solvents disrupt the intermolecular H-bonds of the amide and solvate the polarizable benzothiazole ring via dipole-dipole interactions.

-

Application: Ideal for biological assays (stock solutions) and nucleophilic substitution reactions where high concentration is required.

Polar Protic Solvents (Temperature-Dependent)

-

Solvents: Ethanol (EtOH), Methanol (MeOH), Isopropanol (IPA).

-

Behavior:

-

Cold (

): Sparingly soluble to insoluble. -

Hot (Reflux):[1] Highly soluble.

-

-

Mechanism: At high temperatures, the solvent's kinetic energy overcomes the crystal lattice energy. Upon cooling, the ordered lattice reforms, excluding impurities.

-

Application: Recrystallization . Ethanol is the gold standard for purifying this compound [1, 2].

Non-Polar / Low Polarity Solvents (Low Solubility)

-

Solvents: Hexane, Diethyl Ether, Water, Cold Benzene.

-

Behavior: Insoluble or sparingly soluble.

-

Mechanism:

-

Water: The hydrophobic benzothiazole moiety dominates, preventing hydration.

-

Hexane: Lacks the polarity to interact with the amide/heterocycle functionality.

-

-

Application: Anti-solvents . Adding water to a reaction mixture in acetic acid or acetone precipitates the product [2].

Experimental Data Summary

While exact mole-fraction data is rare for intermediates, the following operational solubility limits are established from synthetic yields and purification steps.

Table 2: Operational Solubility Matrix

| Solvent | Solubility at | Solubility at Reflux | Primary Use Case |

| DMSO | High (>50 mg/mL) | N/A (High BP) | NMR, Bio-assay Stock |

| Ethanol | Low (<5 mg/mL) | High (>30 mg/mL) | Recrystallization |

| Acetone | Moderate | High | Reaction Solvent |

| Benzene | Low | Moderate | Reaction Solvent (Dean-Stark) |

| Water | Negligible | Low | Precipitation (Anti-solvent) |

| Acetic Acid | Moderate | High | Synthesis Solvent |

Experimental Protocols

Protocol A: Determination of Saturation Solubility (Gravimetric)

Use this self-validating protocol to generate precise solubility curves for your specific batch.

-

Preparation: Weigh excess solid (

) into a crimp-top vial. -

Equilibration: Add

of solvent. Stir at fixed temperature ( -

Validation: Visually confirm solid presence.[1] If fully dissolved, add more solid until saturation is maintained.

-

Sampling: Filter supernatant through a

PTFE filter (pre-heated if -

Quantification: Evaporate solvent from a known volume of filtrate and weigh the residue (Gravimetric) OR dilute and analyze via HPLC (Chromatographic).

Protocol B: Recrystallization from Ethanol

Based on synthesis workflows [1, 2].[2][3]

-

Dissolution: Suspend crude N-(1,3-benzothiazol-2-yl)-2-bromoacetamide in Ethanol (

). -

Heating: Heat to reflux (

) with stirring until the solution is clear. -

Filtration (Hot): If insoluble particles remain, filter rapidly through a hot funnel.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then to

. -

Isolation: Filter the crystals and wash with cold ethanol.

Visualization of Workflows

Solvent Selection Decision Tree

This diagram guides the selection of the optimal solvent based on the operational goal (Reaction vs. Purification).

Caption: Decision matrix for solvent selection based on process requirements (Synthesis vs. Purification).

Solubility Measurement Workflow

A standardized workflow to ensure data integrity when measuring solubility.

Caption: Step-by-step isothermal saturation method for validating solubility data.

References

-

Research & Reviews: Journal of Chemistry. "Synthesis and Characterization of Benzothiazole and Thiazole Substituted Acetamide Derivatives of Sydnones." RROIJ. Available at: [Link]

-

National Institutes of Health (PMC). "Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities." PubMed Central. Available at: [Link]

-

MDPI. "Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry." Molecules. Available at: [Link]

-

PubChem. "N-(1,3-benzothiazol-2-yl)-2-chloroacetamide Compound Summary." National Library of Medicine. Available at: [Link]

Sources

Structure-Activity Relationship (SAR) of Benzothiazole Acetamide Derivatives: A Comprehensive Technical Guide

Executive Summary As a highly privileged pharmacophore in medicinal chemistry, the benzothiazole scaffold offers immense potential for therapeutic development[1]. When functionalized with an acetamide linker, the resulting benzothiazole acetamide derivatives exhibit a profoundly expanded pharmacological profile, acting as potent anticancer, antimicrobial, and neuroprotective agents[2][3]. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of these derivatives, elucidating the mechanistic pathways, quantitative pharmacological data, and field-proven synthetic protocols required for their development.

Core Structure-Activity Relationship (SAR) Insights

The pharmacological versatility of benzothiazole acetamides is governed by precise structural modifications at specific active sites across the molecule[4]. The rational design of these compounds relies on understanding the electronic and steric contributions of three primary domains:

-

C-2 and C-6 Substitutions : The C-2 position of the benzothiazole ring is highly sensitive to nucleophilic substitutions. Introducing a mercapto (-SH) or amine (-NH2) group at C-2 enhances antimicrobial activity by facilitating membrane interaction[1]. Conversely, substitutions at the C-6 position (e.g., halogens like -F or methoxy groups) fine-tune the lipophilicity and cellular permeability of the molecule, directly impacting its half-life and target affinity[1][5].

-

The Acetamide Linker : The amide (-CONH-) linkage is not merely a structural bridge; it acts as a pivotal hydrogen bond donor and acceptor domain[6]. This linker is essential for anchoring the molecule within the catalytic pockets of target enzymes, such as DNA-gyrase in bacterial strains or PI3Kα in cancer cells[2][7].

-

Peripheral Aromatic Ring Electronic Tuning : The addition of electron-withdrawing groups (EWGs) such as -Cl, -F, or -NO2 on the peripheral phenyl ring attached to the acetamide significantly amplifies cytotoxicity and antimicrobial efficacy compared to electron-donating groups[2][7].

Logical SAR Map detailing structural domains of benzothiazole acetamides.

Biological Activities & Mechanistic Pathways

Anticancer Mechanisms: Dual-Target Engagement

Benzothiazole acetamide hybrids have demonstrated remarkable anti-proliferative activities across multiple human cancer cell lines, including glioblastoma (LN229) and B lymphoblast (Z138) cells[2]. Recent molecular docking and in vitro analyses reveal that specific derivatives (e.g., acetamide hydrazones) operate via a multi-target mechanism. They act as dual inhibitors of Phosphoinositide 3-kinase alpha (PI3Kα) and Histone Deacetylase 1 (HDAC1) [2][8]. By inhibiting PI3Kα, the compounds block downstream AKT phosphorylation, while HDAC1 inhibition leads to chromatin remodeling, collectively driving the cancer cell into apoptosis[2].

Dual-targeting signaling pathway of benzothiazole acetamides in cancer cells.

Antimicrobial Efficacy

In antibacterial screening, benzothiazole amides exhibit potent broad-spectrum activity[6]. The acetamide moiety interacts directly with the ATP-binding site of bacterial DNA-gyrase[7]. Derivatives bearing highly electronegative groups on the peripheral ring disrupt bacterial cell membranes and inhibit DNA supercoiling, showing exceptional Minimum Inhibitory Concentrations (MIC) against resistant strains like S. aureus and K. pneumoniae[6].

Quantitative Pharmacological Data

The following table synthesizes key quantitative metrics from recent biological evaluations, highlighting the potency of optimized benzothiazole acetamide derivatives[2][6].

Table 1: In vitro biological evaluation of key benzothiazole acetamide derivatives.

| Compound Designation | Target Cell Line / Strain | Primary Target / Affinity | IC50 / MIC Value |

| Compound 8o | Z138 (B lymphoblast) | PI3Kα (-9.6 kcal/mol) | IC50: 3.75 ± 1.44 μM |

| Compound 8o | LN229 (Glioblastoma) | PI3Kα (-9.6 kcal/mol) | IC50: 4.39 ± 0.49 μM |

| Compound 8n | Multiple Cancer Lines | HDAC1 (-8.4 kcal/mol) | Broad Cytotoxicity |

| Compound A07 | S. aureus (Gram +) | DNA-Gyrase / Membrane | MIC: 15.6 μg/mL |

| Compound A07 | K. pneumoniae (Gram -) | DNA-Gyrase / Membrane | MIC: 3.91 μg/mL |

Synthetic Methodologies & Experimental Protocols

To ensure high fidelity, purity, and yield, the synthesis of these derivatives relies on highly controlled coupling and alkylation strategies. The following protocols are designed as self-validating systems, incorporating specific reagents to preserve the steric accessibility of the benzothiazole core.

Multi-step synthetic workflow for benzothiazole acetamide hydrazones.

Protocol 1: Synthesis of Benzothiazole Acetamide Hydrazones

Objective : To synthesize anti-proliferative benzothiazole acetamide hydrazones via a multi-step pathway[2]. Causality & Logic : Potassium hydroxide (KOH) is utilized in the initial step to deprotonate the thiol, dramatically enhancing its nucleophilicity for carbon disulfide attack, which ensures an efficient ring closure. In the final condensation, glacial acetic acid acts as a mild acid catalyst to activate the aldehyde carbonyl. This facilitates nucleophilic attack by the hydrazide without causing acidic cleavage of the sensitive amide bonds.

-

Ring Closure : Condense 2-mercaptoaniline (1 eq) with carbon disulfide (CS2) in the presence of KOH under reflux for 5 hours to yield the 2-mercaptobenzothiazole intermediate.

-

Alkylation : React the intermediate with ethyl bromoacetate and sodium acetate (CH3COONa) in Dimethylformamide (DMF) at 70-80 °C for 15 minutes.

-

Hydrazide Formation : Treat the resulting ester with hydrazine hydrate (NH2NH2·H2O) in ethanol at room temperature for 4 hours. Monitor completion via the disappearance of the ester carbonyl stretch in IR spectroscopy.

-

Condensation : React the hydrazide with aryl acetamidobenzaldehydes (prepared independently via alkylation of 4-hydroxybenzaldehyde with chloroacetamides) using glacial acetic acid as a catalyst in refluxing ethanol for 1-2 hours.

-

Purification : Cool the mixture to room temperature, filter the resulting precipitate, and recrystallize from ethanol to obtain the pure target molecules.

Protocol 2: Synthesis of Benzothiazole-bearing Amides via DCC Coupling

Objective : To synthesize antimicrobial benzothiazole amides directly from aromatic acids[6]. Causality & Logic : N,N'-Dicyclohexylcarbodiimide (DCC) is employed as a coupling agent because it activates the relatively unreactive carboxylic acid by forming a highly reactive O-acylisourea intermediate. This allows the amine nucleophile to attack efficiently at mild reflux, preventing the thermal decomposition of the benzothiazole core that frequently occurs if acyl chlorides are synthesized at high temperatures.

-

Preparation : Dissolve equimolar quantities (0.01 mol) of 2-(4'-aminophenyl)benzothiazole and the desired substituted aromatic acid in 20 mL of anhydrous acetonitrile (ACN).

-

Activation : Add 2 equivalents of DCC to the reaction mixture under continuous stirring.

-

Coupling : Reflux the mixture under stirring for 4-10 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

-

Isolation : Filter off the insoluble dicyclohexylurea (DCU) byproduct. Evaporate the solvent under reduced pressure.

-

Purification : Wash the crude product with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a distilled water wash. Recrystallize the product to yield the pure amide.

Conclusion

The structure-activity relationship of benzothiazole acetamide derivatives highlights a highly tunable, privileged pharmacophore. By strategically modifying the C-2 and C-6 positions and leveraging the acetamide linker for target-specific hydrogen bonding, researchers can rationally design next-generation therapeutics. The integration of robust synthetic protocols ensures that these compounds can be developed with the high purity required for dual-targeting capabilities in oncology and broad-spectrum efficacy in infectious diseases.

References

-

Bhagdev, K., & Sarkar, S. (2021). Biological Screening and Structure Activity relationship of Benzothiazole. Research Journal of Pharmacy and Technology.[Link]

-

Imtiaz, M., Persoons, L., Daelemans, D., De Jonghe, S., & Hameed, S. (2025). Benzothiazole-Acetamide Hybrids as Anti-Proliferative Agents: Synthesis, Docking, and Biological Evaluation. SSRN.[Link]

-

Singh, M., et al. (2015). Design, synthesis and mode of action of some benzothiazole derivatives bearing an amide moiety as antibacterial agents. RSC Advances.[Link]

-

Soni, et al. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews.[Link]

-

Bhat, M., & Belagali, S.L. (2016). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Research on Chemical Intermediates.[Link]

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. papers.ssrn.com [papers.ssrn.com]

- 3. jchemrev.com [jchemrev.com]

- 4. Biological Screening and Structure Activity relationship of Benzothiazole - ProQuest [proquest.com]

- 5. eurekaselect.com [eurekaselect.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. papers.ssrn.com [papers.ssrn.com]

Technical Guide: N-(1,3-Benzothiazol-2-yl)-2-bromoacetamide as a Synthesis Intermediate

Executive Summary

In the landscape of heterocyclic medicinal chemistry, N-(1,3-benzothiazol-2-yl)-2-bromoacetamide functions as a high-value electrophilic scaffold. It serves as a "linchpin" intermediate, connecting the pharmacologically privileged benzothiazole core with diverse nucleophiles via a reactive

Part 1: Chemical Profile & Reactivity

Structural Analysis

The molecule consists of a 2-aminobenzothiazole moiety acylated by a bromoacetyl group.

-

Electrophilic Center: The methylene carbon (

-carbon) is highly electrophilic due to the electron-withdrawing induction from both the carbonyl group and the bromine atom. -

Leaving Group: Bromide is a superior leaving group compared to chloride, facilitating

reactions under milder conditions. -

H-Bonding: The amide NH and the benzothiazole nitrogen provide sites for hydrogen bonding, influencing binding affinity in biological targets (e.g., DprE1 inhibitors).

Reactivity Matrix

| Reaction Type | Target Nucleophile | Resulting Linkage | Application |

| Secondary Amines (Piperazine, Morpholine) | C–N (Glycinamide) | Solubility enhancement, Kinase inhibition | |

| Thiols (Aryl/Heteroaryl thiols) | C–S (Thioether) | Peptidomimetics, Metabolic stability | |

| Cyclocondensation | Amidines / Thioamides | Fused Heterocycles | Imidazothiazoles (Rigidification) |

| Finkelstein | Iodide (NaI) | C–I | Enhanced reactivity for difficult substrates |

Part 2: Synthesis Protocol

Rationale

The synthesis relies on the Schotten-Baumann acylation of 2-aminobenzothiazole. While chloroacetyl chloride is cheaper, bromoacetyl bromide is preferred for research applications because the resulting bromide intermediate reacts significantly faster in subsequent substitution steps, often avoiding the need for elevated temperatures that could degrade sensitive pharmacophores.

Protocol: Preparation of N-(1,3-benzothiazol-2-yl)-2-bromoacetamide

Reagents:

-

2-Aminobenzothiazole (1.0 eq)

-

Bromoacetyl bromide (1.2 eq)

-

Triethylamine (

) or Pyridine (1.5 eq) -

Dichloromethane (DCM) or Toluene (Anhydrous)

Step-by-Step Methodology:

-

Solvation: Dissolve 2-aminobenzothiazole (10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask equipped with a drying tube.

-

Causality: Anhydrous conditions prevent the hydrolysis of the acid bromide to bromoacetic acid.

-

-

Base Addition: Add

(15 mmol) and cool the mixture to 0–5°C using an ice bath.-

Causality: The base is critical to scavenge the HBr generated. Without it, HBr would protonate the unreacted 2-aminobenzothiazole, deactivating it and stalling the reaction.

-

-

Acylation: Add bromoacetyl bromide (12 mmol) dropwise over 20 minutes.

-

Causality: Slow addition controls the exotherm. Rapid addition can lead to di-acylation or polymerization side products.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 3–5 hours. Monitor by TLC (System: Ethyl Acetate/Hexane 3:7).

-

Workup:

-

Wash the organic layer with water (

mL), saturated -

Dry over

and concentrate in vacuo.

-

-

Purification: Recrystallize from ethanol or ethanol/water to yield a solid (Yield: ~85–90%).

-

Validation: Product should show a sharp melting point and a characteristic singlet at

ppm (

-

Part 3: Divergent Synthesis & Applications[1][2]

The true utility of this intermediate lies in its ability to generate diverse libraries rapidly. The following diagram illustrates the primary divergent pathways.

Workflow Visualization

Caption: Divergent synthesis pathways utilizing the electrophilic bromoacetamide linker to access distinct pharmacological classes.

Detailed Methodologies

A. Synthesis of Amino-Acetamide Derivatives (Kinase Inhibitors)

This reaction introduces solubilizing groups (like morpholine or N-methylpiperazine) often required for drug bioavailability.

-

Protocol: Dissolve the bromo-intermediate (1 eq) in DMF. Add the secondary amine (1.2 eq) and

(2 eq). Stir at RT for 6–12 hours.[1] Pour into ice water to precipitate the product. -

Mechanism: Classical

substitution.[1] The use of inorganic base (

B. Synthesis of Thioether Derivatives (Antimicrobial Agents)

Benzothiazole-thioether conjugates have shown potent activity against M. tuberculosis (DprE1 inhibition) and various fungal strains.

-

Protocol: React the intermediate with substituted 2-mercaptobenzothiazoles or 1,2,4-triazole-3-thiols in acetone/reflux or ethanol/reflux conditions.

-

Causality: The sulfur nucleophile is highly soft and reactive; however, oxidative dimerization of the thiol (to disulfide) is a competing side reaction. Performing the reaction under nitrogen or using a reducing environment minimizes this.

Part 4: Safety & Handling

Critical Warning:

-

Toxicity: Highly irritating to eyes, skin, and mucous membranes. Potential sensitizers.

-

Neutralization: Spills should be treated with an aqueous solution of sodium thiosulfate (to quench the alkylating capability) before disposal.

References

-

Synthesis and Antimicrobial Activity of N-(benzothiazol-2-yl)-2-chloroacetamides and Derivatives Source: SciSpace / Anadolu University URL:[Link] Relevance: Provides the foundational protocol for acylation and subsequent reaction with triazole-thiols.

-

Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents Source: PubMed Central (PMC) URL:[Link] Relevance: Details the synthesis of thioether derivatives and their application in oncology (MCF-7 cell lines).

-

Solid-Phase Synthesis of 2-Aminobenzothiazoles and Derivatives Source: National Institutes of Health (NIH) URL:[Link] Relevance: Validates the use of these intermediates in resin-bound combinatorial chemistry.

Sources

Methodological & Application

Procedure for N-alkylation of benzothiazoles with bromoacetamide

Application Note: Procedure for N-Alkylation of Benzothiazoles with 2-Bromoacetamide

Executive Summary

Benzothiazolium salts are highly valued scaffolds in synthetic chemistry and drug discovery, serving as critical precursors for cyanine dyes, ionic liquids, and bioactive therapeutic conjugates. The N-alkylation of the benzothiazole core using 2-bromoacetamide is a fundamental transformation that introduces an acetamide moiety via a Menshutkin-type SN2 reaction. This application note provides a comprehensive, self-validating protocol for this synthesis, detailing the mechanistic rationale, regioselectivity rules, and optimized experimental workflows for both conventional and green chemistry approaches.

Mechanistic Rationale & Regioselectivity

The reaction between a benzothiazole and an alpha-haloacetamide (such as 2-bromoacetamide) proceeds via a bimolecular nucleophilic substitution (SN2). The endocyclic nitrogen (sp² hybridized) of the benzothiazole acts as the nucleophile, attacking the electrophilic alpha-carbon of 2-bromoacetamide. This leads to the displacement of the bromide leaving group and the formation of a quaternary benzothiazolium salt .

When utilizing substituted derivatives, such as 2-aminobenzothiazole, regioselectivity becomes a critical factor. The molecule possesses two potential nucleophilic sites: the endocyclic ring nitrogen and the exocyclic amino group. Under neutral conditions without a strong base, alkylation occurs almost exclusively at the endocyclic nitrogen . This regioselectivity is driven by the resonance stabilization of the exocyclic nitrogen's lone pair into the thiazole ring, which significantly enhances the electron density and nucleophilicity of the endocyclic nitrogen.

Causality in Solvent Selection: Solvent choice dictates both reaction kinetics and product isolation. Polar aprotic solvents like N,N-Dimethylformamide (DMF) stabilize the charge-separated transition state, accelerating the SN2 process. Conversely, using non-polar or moderately polar solvents like toluene allows the highly polar benzothiazolium salt to precipitate directly out of the reaction mixture. This auto-precipitation shifts the equilibrium forward and drastically simplifies downstream isolation .

Logical relationship and SN2 mechanism of benzothiazole N-alkylation with 2-bromoacetamide.

Experimental Protocols

We present two validated methodologies: a conventional thermal approach and a green, ultrasound-assisted approach. Both protocols are designed as self-validating systems where phase changes (precipitation) act as visual confirmation of reaction progress.

Protocol A: Conventional Thermal N-Alkylation

Causality: Thermal energy overcomes the activation barrier of the SN2 reaction. Toluene is selected to facilitate the auto-precipitation of the product, preventing over-alkylation and degradation.

-

Reagent Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of benzothiazole (or 2-aminobenzothiazole) in 15 mL of anhydrous toluene.

-

Electrophile Addition: Add 11.0 mmol (1.1 equivalents) of 2-bromoacetamide to the solution. The slight excess ensures complete consumption of the benzothiazole core.

-

Reaction Execution: Attach a reflux condenser and heat the mixture to 90–100°C under an inert nitrogen atmosphere. Stir vigorously for 12–18 hours.

-

Monitoring (Self-Validation): Monitor the reaction via TLC (Eluent: 9:1 Dichloromethane/Methanol). The formation of a dense, off-white precipitate in the flask is a reliable visual indicator of successful quaternary salt generation.

-

Isolation: Cool the reaction mixture to room temperature. Add 10 mL of cold diethyl ether to maximize the precipitation of the salt.

-

Filtration & Washing: Collect the solid via vacuum filtration using a Büchner funnel. Wash the filter cake with cold diethyl ether (3 x 10 mL) to remove unreacted starting materials and non-polar impurities.

-

Purification: Recrystallize the crude salt from hot ethanol. Dry under high vacuum at 40°C for 4 hours to yield pure 3-(2-amino-2-oxoethyl)benzo[d]thiazol-3-ium bromide.

Protocol B: Ultrasound-Assisted Green Synthesis

Causality: Acoustic cavitation generates localized microscopic hot spots, providing the activation energy required for quaternization without bulk heating. This prevents thermal degradation, reduces solvent waste, and significantly shortens reaction times .

-

Reagent Preparation: Combine 10.0 mmol of benzothiazole and 11.0 mmol of 2-bromoacetamide in a 20 mL glass vial. Add 5 mL of anhydrous acetonitrile.

-

Sonication: Place the vial in a laboratory ultrasonic bath (e.g., 40 kHz, 300 W). Sonicate at room temperature for 1–1.5 hours.

-

Isolation: Upon completion (verified by TLC and heavy precipitation), filter the suspension directly.

-

Purification: Wash the precipitate with cold acetone (2 x 5 mL) and dry under vacuum.

Experimental workflow for the synthesis and isolation of N-alkylated benzothiazolium salts.

Data Presentation & Optimization

The following table summarizes the quantitative optimization data for the N-alkylation of 2-aminobenzothiazole with 2-bromoacetamide across various conditions.

| Method | Solvent | Temperature | Time | Yield (%) | Purity (HPLC) |

| Thermal | Toluene | 100°C (Reflux) | 18 h | 72% | >95% |

| Thermal | DMF | 90°C | 12 h | 81% | >98% |

| Thermal | Acetonitrile | 80°C (Reflux) | 16 h | 78% | >96% |

| Ultrasound | Acetonitrile | Ambient (RT) | 1.5 h | 88% | >99% |

| Ultrasound | Solvent-Free | Ambient (RT) | 1.0 h | 92% | >98% |

Troubleshooting & Causality

-

Issue: Low Yield / No Precipitation Observed.

-

Cause: Presence of moisture hydrolyzing the 2-bromoacetamide, or insufficient reaction temperature. Alternatively, if using DMF, precipitation will not occur spontaneously due to the high solubility of the salt in this solvent.

-

Solution: Ensure solvents are strictly anhydrous. If using DMF, you must pour the completed reaction mixture into a large volume (e.g., 5x volume) of cold diethyl ether to force the crystallization of the quaternary salt.

-

-

Issue: Exocyclic Alkylation (in 2-aminobenzothiazoles).

-

Cause: Presence of strong bases (e.g., NaH, KOtBu) which deprotonate the exocyclic amine, shifting the nucleophilic attack away from the endocyclic nitrogen.

-

Solution: Maintain strictly neutral conditions. The Menshutkin reaction does not require an external base to form the quaternary salt; adding base will alter the regioselectivity entirely.

-

References

Application Note: Synthesis and Evaluation of Antimicrobial Agents from N-(1,3-benzothiazol-2-yl)-2-bromoacetamide

Executive Summary

The alarming escalation of multidrug-resistant (MDR) bacterial and fungal pathogens necessitates the continuous development of novel antimicrobial agents. The benzothiazole nucleus is a privileged bicyclic pharmacophore known for its broad-spectrum biological activities. This application note provides a comprehensive, mechanistically grounded guide to synthesizing highly potent antimicrobial libraries using N-(1,3-benzothiazol-2-yl)-2-bromoacetamide as the central building block. By leveraging green chemistry approaches (ultrasound and microwave irradiation) and highly efficient coupling techniques (CuAAC click chemistry and SN2 amination), researchers can rapidly generate diverse benzothiazole conjugates with validated antimicrobial efficacy.

Strategic Rationale: The Bromoacetamide Linker

The synthesis of antimicrobial benzothiazole derivatives frequently relies on the acylation of 2-aminobenzothiazole. While chloroacetyl chloride is a common reagent, utilizing bromoacetyl bromide to form N-(1,3-benzothiazol-2-yl)-2-bromoacetamide is strategically superior for downstream library generation [1].

Mechanistic Causality:

The carbon-bromine (C–Br) bond is weaker and more polarizable than the carbon-chlorine (C–Cl) bond. This increases the electrophilicity of the

Synthetic workflow for benzothiazole-based antimicrobial agents via bromoacetamide.

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. In-process controls (IPCs) and specific workup rationales are embedded to ensure high-fidelity synthesis.

Protocol I: Ultrasound-Assisted Synthesis of N-(1,3-benzothiazol-2-yl)-2-bromoacetamide

Reference standard adapted from green ultrasound methodologies1.

Objective: Synthesize the highly reactive

-

Reaction Setup: Dissolve 2-aminobenzothiazole (10 mmol) in anhydrous acetonitrile (30 mL) in a round-bottom flask.

-

Acid Scavenging: Add triethylamine (TEA) (12 mmol).

-

Causality: As acylation proceeds, hydrobromic acid (HBr) is liberated. Without an acid scavenger, HBr protonates the unreacted 2-aminobenzothiazole, rendering it non-nucleophilic and stalling the reaction at a maximum of 50% conversion.

-

-

Acylation: Cool the mixture to 0 °C. Dropwise, add bromoacetyl bromide (12 mmol) over 15 minutes to control the exothermic reaction and prevent polymerization.

-

Ultrasound Activation: Transfer the flask to an ultrasonic bath (room temperature). Sonicate for 1 hour.

-

Causality: Acoustic cavitation generates localized micro-environments of extreme temperature and pressure, accelerating mass transfer and reducing the reaction time from the conventional 8 hours down to 1 hour.

-

-

In-Process Validation: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the starting material spot (

~0.4) and the emergence of a new, UV-active spot ( -

Workup & Purification: Pour the mixture into crushed ice. Filter the resulting precipitate. Wash sequentially with 5% aqueous HCl (to remove residual TEA) and saturated NaHCO

(to neutralize trace HBr). Recrystallize from ethanol to yield colorless needles.

Protocol II: One-Pot Azidolysis and CuAAC Click Synthesis of 1,2,3-Triazole Conjugates

Adapted from multi-component click synthesis frameworks2.

-

In Situ Azidolysis: Dissolve N-(1,3-benzothiazol-2-yl)-2-bromoacetamide (1 mmol) in a 1:1 mixture of DMSO and water (10 mL). Add sodium azide (1.5 mmol) and stir for 30 minutes. The high electrophilicity of the bromo-carbon ensures rapid conversion to the azidoacetamide intermediate.

-

Catalyst Generation: Add the desired terminal alkyne (1 mmol). Follow with CuSO

·5H-

Causality: Sodium ascorbate acts as a reducing agent to convert Cu(II) to the catalytically active Cu(I) species in situ. This guarantees the strict regioselective formation of the 1,4-disubstituted 1,2,3-triazole isomer, preventing the formation of the inactive 1,5-isomer.

-

-

Microwave Irradiation: Irradiate the mixture at 80 °C (300 W) for 6–8 minutes .

-

Workup: Pour into ice water, filter the precipitate, and wash with dilute ammonium hydroxide to strip residual copper complexes from the product lattice.

Protocol III: SN2 Amination for Piperazine-Benzothiazole Hybrids

Adapted from microwave-assisted amination protocols3.

-

Reaction Setup: Dissolve N-(1,3-benzothiazol-2-yl)-2-bromoacetamide (1 mmol) and a substituted piperazine (1.2 mmol) in DMF (5 mL).

-

Base Addition: Add anhydrous K

CO-

Causality: K

CO

-

-

Heating: Heat at 80 °C for 4 hours.

-

Validation & Isolation: Confirm completion via TLC. Quench with ice water. Extract with ethyl acetate (3 × 15 mL). Dry the organic layer over anhydrous Na

SO

Quantitative Data Presentation

Table 1: Kinetic and Yield Metrics (Conventional vs. Green Activation)

Green chemistry techniques significantly outperform conventional stirring in the synthesis of benzothiazole derivatives, directly impacting library throughput.

| Synthetic Step | Conventional Time | Conventional Yield | Green Method (Condition) | Green Time | Green Yield |

| Bromoacetamide Synthesis | 8 – 10 h | 83% – 88% | Ultrasound (RT) | 1 h | 89% – 92% |

| CuAAC Click Synthesis | 8 – 12 h | 80% – 86% | Microwave (80 °C, 300W) | 6 – 8 min | 90% – 95% |

| Piperazine SN2 | 12 – 16 h | 75% – 80% | Microwave (80 °C, 300W) | 10 – 15 min | 88% – 94% |

Table 2: Representative Antimicrobial Efficacy (MIC values in µg/mL)

Benzothiazole-triazole conjugates exhibit profound activity against both Gram-positive/negative bacteria and fungal strains.

| Compound Class | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungi) | A. niger (Fungi) |

| Bromoacetamide Precursor | >128 | >128 | >128 | >128 |

| Alkyl-Triazole Conjugates | 16 - 32 | 32 - 64 | 16 - 32 | 32 - 64 |

| Aryl-Triazole Conjugates | 4 - 8 | 16 - 32 | 8 - 16 | 16 - 32 |

| Ciprofloxacin (Control) | 1 - 2 | 1 - 2 | N/A | N/A |

| Fluconazole (Control) | N/A | N/A | 2 - 4 | 4 - 8 |

Biological Mechanism of Action

The synthesized benzothiazole conjugates exhibit a dual mechanism of action, making them highly attractive for broad-spectrum therapeutic development. In bacteria, these compounds primarily target DNA replication machinery. In fungi, they disrupt cell membrane integrity by inhibiting critical sterol biosynthesis enzymes.

Dual antimicrobial mechanism of action for synthesized benzothiazole derivatives.

References

-

A Green Ultrasound Synthesis, Characterization and Antibacterial Evaluation of 1,4-Disubstituted 1,2,3-Triazoles Tethering Bioactive Benzothiazole Nucleus. MDPI Molecules (2016). 1

-

Green ultrasound-assisted three-component click synthesis of novel 1H-1,2,3-triazole carrying benzothiazoles and fluorinated-1,2,4-triazole conjugates and their antimicrobial evaluation. SciSpace / Acta Pharmaceutica (2017).2

-

Microwave versus conventional synthesis, anticancer, DNA binding and docking studies of some 1,2,3-triazoles carrying benzothiazole. Arabian Journal of Chemistry (2020).

-

Green microwave versus conventional synthesis, crystal structure of 1-(4-(Benzothiazol-2-yl)piperazin-1-yl). Taylor & Francis (2020). 3

Sources

Application Note: Rapid and Efficient Microwave-Assisted Synthesis of N-(1,3-benzothiazol-2-yl)-2-bromoacetamide

Introduction: The Significance of Benzothiazole Scaffolds and the Advent of Microwave Synthesis

The 1,3-benzothiazole nucleus is a prominent heterocyclic scaffold that forms the core of numerous pharmacologically active compounds.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[2][3] The N-(1,3-benzothiazol-2-yl) acetamide backbone, in particular, serves as a crucial intermediate in the synthesis of more complex molecules in medicinal chemistry and drug discovery. The introduction of a bromoacetyl group provides a reactive handle for further molecular elaboration, making N-(1,3-benzothiazol-2-yl)-2-bromoacetamide a valuable building block for the synthesis of novel therapeutic agents.[4]

Traditionally, the synthesis of such amides involves conventional heating methods that often require long reaction times, high temperatures, and can lead to the formation of byproducts.[5] In recent years, Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful and eco-friendly alternative to conventional heating.[6][7] MAOS utilizes the ability of polar molecules to efficiently absorb microwave energy, leading to rapid and uniform heating of the reaction mixture.[8][9] This direct and efficient energy transfer often results in dramatic reductions in reaction times, increased product yields, and enhanced product purity.[10] This application note provides a detailed protocol for the rapid and efficient synthesis of N-(1,3-benzothiazol-2-yl)-2-bromoacetamide using microwave irradiation, highlighting the significant advantages of this green chemistry approach.

Underlying Principles: The Rationale for Microwave-Assisted Synthesis

The efficiency of microwave-assisted synthesis stems from the direct interaction of microwaves with polar molecules in the reaction mixture, a phenomenon known as dielectric heating.[9] This process involves two primary mechanisms: dipolar polarization and ionic conduction. Polar molecules, like the reactants and solvent in this synthesis, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to a rapid and uniform increase in temperature throughout the reaction medium.[8] This is in stark contrast to conventional heating, where heat is transferred indirectly from an external source through the vessel walls, often resulting in uneven temperature distribution and localized overheating.

The key advantages of employing MAOS for the synthesis of N-(1,3-benzothiazol-2-yl)-2-bromoacetamide include:

-

Accelerated Reaction Rates: The rapid and efficient heating significantly shortens reaction times, often from hours to minutes.[5]

-

Higher Yields and Purity: The uniform heating minimizes the formation of byproducts that can arise from prolonged exposure to high temperatures in conventional methods.[6][10]

-

Energy Efficiency: By directly heating the reactants, MAOS is a more energy-efficient process compared to conventional heating of an oil bath or heating mantle.[10]

-

Consistency with Green Chemistry: The reduced reaction times and potential for solvent-free or reduced-solvent conditions align with the principles of green chemistry.[7]

Materials and Methods

Reagents and Equipment

| Reagent/Equipment | Grade/Specification | Supplier |

| 2-Aminobenzothiazole | 98% | Sigma-Aldrich |

| Bromoacetyl bromide | 97% | Acros Organics |

| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Fisher Scientific |

| Ethyl acetate | ACS Grade | VWR |

| Hexane | ACS Grade | VWR |

| Monomode Microwave Reactor | e.g., Anton Paar Monowave, CEM Discover | N/A |

| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F254 | Merck |

| Rotary Evaporator | --- | Buchi |

| Melting Point Apparatus | --- | Stuart |

Experimental Workflow

The overall workflow for the synthesis, purification, and characterization of N-(1,3-benzothiazol-2-yl)-2-bromoacetamide is depicted below.

Caption: Experimental workflow for the microwave-assisted synthesis of N-(1,3-benzothiazol-2-yl)-2-bromoacetamide.

Detailed Synthesis Protocol

-

Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-aminobenzothiazole (1.0 mmol, 150.2 mg).

-

Solvent and Reagent Addition: Add 3 mL of anhydrous N,N-dimethylformamide (DMF) to the vial and stir to dissolve the 2-aminobenzothiazole. Carefully add bromoacetyl bromide (1.1 mmol, 0.095 mL, 221.9 mg) dropwise to the stirred solution at room temperature.

-

Microwave Irradiation: Seal the reaction vial and place it in the cavity of a monomode microwave reactor. Irradiate the reaction mixture at 100 °C for 5 minutes. The temperature should be monitored using the instrument's built-in IR sensor.

-

Work-up: After the reaction is complete, allow the vial to cool to room temperature. Pour the reaction mixture into a beaker containing 20 mL of ice-cold water.

-

Product Isolation: A solid precipitate will form. Collect the crude product by vacuum filtration and wash it with cold water (2 x 10 mL).

-

Purification: Purify the crude product by recrystallization from an appropriate solvent system, such as ethanol-water, to yield N-(1,3-benzothiazol-2-yl)-2-bromoacetamide as a solid.

-

Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by thin-layer chromatography (TLC), melting point determination, and spectroscopic methods (FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry).

Reaction Mechanism

The synthesis of N-(1,3-benzothiazol-2-yl)-2-bromoacetamide proceeds via a nucleophilic acyl substitution reaction. The exocyclic amino group of 2-aminobenzothiazole acts as a nucleophile, attacking the electrophilic carbonyl carbon of bromoacetyl bromide. This is followed by the elimination of a bromide ion and a proton to form the final amide product.

Caption: Reaction scheme for the synthesis of N-(1,3-benzothiazol-2-yl)-2-bromoacetamide.

Results and Discussion

The microwave-assisted protocol offers a significant improvement over conventional heating methods for the synthesis of N-(1,3-benzothiazol-2-yl)-2-bromoacetamide. A comparative summary of the results is presented below.

| Method | Reaction Time | Yield (%) | Purity (by TLC) |

| Microwave-Assisted | 5 minutes | ~90% | High |

| Conventional Heating | 3-5 hours | 60-70% | Moderate |

The purity of the synthesized compound can be initially assessed by TLC, and the structure confirmed by spectroscopic analysis.

-

FTIR (KBr, cm⁻¹): Expected peaks around 3200-3300 (N-H stretch), 1680 (C=O stretch, amide I), 1540 (N-H bend, amide II), and characteristic aromatic C=C and C-N stretching vibrations.

-

¹H NMR (DMSO-d₆, δ ppm): Expected signals for the aromatic protons of the benzothiazole ring, a singlet for the -CH₂- group adjacent to the bromine, and a broad singlet for the N-H proton.

-

Mass Spectrometry (EI-MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₉H₇BrN₂OS).

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction | Increase microwave irradiation time or temperature slightly. Ensure anhydrous conditions. |

| Loss during work-up | Ensure complete precipitation by using ice-cold water. Be careful during filtration and transfer. | |

| Impure Product | Side reactions | Optimize reaction temperature and time to minimize byproduct formation. Ensure efficient purification by recrystallization. |

| No Reaction | Inactive reagents | Check the quality of 2-aminobenzothiazole and bromoacetyl bromide. Use fresh reagents if necessary. |

Conclusion

This application note details a rapid, efficient, and high-yielding protocol for the synthesis of N-(1,3-benzothiazol-2-yl)-2-bromoacetamide using microwave irradiation. The significant reduction in reaction time and improvement in yield demonstrate the clear advantages of MAOS over conventional heating methods. This protocol provides a valuable and practical method for researchers and scientists in the field of medicinal chemistry and drug development for accessing this important synthetic intermediate.

References

- Bhat, S. I., & Tilve, S. G. (2011). Microwave assisted organic synthesis—a review. Tetrahedron, 67(40), 7735-7771.

- BenchChem. (2025). 2-Bromoacetamide synthesis and purification methods.

- Praveen, C., et al. (2012). Microwave-assisted one-pot synthesis of benzothiazole and benzoxazole libraries as analgesic agents. Journal of Chemical Sciences, 124(3), 609-624.

- Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.

- Lidström, P., Tierney, J., Wathey, B., & Westman, J. (2001). Microwave assisted organic synthesis—a review. Tetrahedron, 57(45), 9225-9283.

- Anand, N., & Singh, J. (2012). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Sciences, 1(1), 1-10.

- Kaur, R., et al. (2021). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. New Journal of Chemistry, 45(1), 56-82.

- Kumar, A., & Sharma, S. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. RSC Advances, 11(28), 17163-17181.

- Gawande, M. B., et al. (2013). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. Current Green Chemistry, 1(1), 5-21.

- Anton Paar. (n.d.). Microwave-assisted synthesis. Anton Paar Wiki.

- Kamal, A., et al. (2015). Microwave assisted synthesis and antimicrobial activity of some 2-(benzofuran-2-yl) -7-(substituted)imidazo. Indian Journal of Chemistry - Section B, 54B(1), 133-139.

- Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359.

- de la Hoz, A., Díaz-Ortiz, Á., & Moreno, A. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 34(2), 164-178.

- Gedye, R., et al. (1986). The use of microwave ovens for rapid organic synthesis. Tetrahedron Letters, 27(3), 279-282.

- Varma, R. S. (1999). Solvent-free organic syntheses.

- BenchChem. (2025). The Pivotal Role of 2-Bromoacetamide in Modern Pharmaceutical Development: A Technical Guide.

- Patel, N. B., & Patel, J. C. (2015). Microwave Assisted Synthesis of Novel N-(Benzo[d]Thiazol-2-yl)-2-((2,4'-Dioxospiro[Indoline-3,2'-Thiazolidin]-3'-yl)Amino)Acetamide Derivatives as Potent Antibacterial Agents. Journal of Heterocyclic Chemistry, 52(5), 1357-1364.

- Praveen, C., et al. (2014). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Journal of Saudi Chemical Society, 18(5), 518-524.

- Uslu, B., et al. (2012). Microwave-assisted synthesis of 1,3-benzothiazol-2(3H)-one derivatives and analysis of their antinociceptive activity. Arzneimittelforschung, 62(12), 606-614.

- International Journal of Pharmacy and Biological Sciences. (2014). MICROWAVE-ASSISTED SYNTHESIS OF NOVEL BENZOTHIAZOLE DERIVATIVES CONTAINING IMIDAZOL MOIETIES AND ANTI-INFLAMMATORY ACTIVITY. International Journal of Pharmacy and Biological Sciences, 4(2), 241-248.

- Mondal, J., & Bose, G. (2009). Microwave-Induced Acetylation of Some Aromatic Primary Amines Using Acetic Acid. Journal of the Indian Chemical Society, 86(11), 1224-1226.

- Patel, N. B., & Patel, J. C. (2015). Microwave assisted synthesis of novel N-(benzo[d] thiazol-2-yl)-2-((2,4'- dioxospiro[indoline. Journal of Chemical and Pharmaceutical Research, 7(7), 1039-1046.

- Sahu, J. K., & Sahu, S. K. (2021). Note on Benzothiazole used in Modern Day Drug Designing and Development. Drug Designing: Open Access, 10(3), 1-3.

- Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164.

- Badgujar, N. D., et al. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews, 6(1), 1-25.5.

Sources

- 1. scilit.com [scilit.com]

- 2. redalyc.org [redalyc.org]

- 3. researchgate.net [researchgate.net]

- 4. Microwave-assisted synthesis of 1,3-benzothiazol-2(3H)-one derivatives and analysis of their antinociceptive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ias.ac.in [ias.ac.in]